Ethyl 2-(6-decylsulfanylpurin-9-yl)acetate
Description
Ethyl 2-(6-decylsulfanylpurin-9-yl)acetate is a purine derivative characterized by a decylsulfanyl (C₁₀H₂₁S) substituent at the 6-position of the purine ring and an ethyl acetate group at the 9-position. This compound combines the bioactive purine scaffold with a lipophilic alkyl chain, which may enhance membrane permeability and modulate interactions with biological targets.
Properties
CAS No. |
646509-68-4 |
|---|---|
Molecular Formula |
C19H30N4O2S |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
ethyl 2-(6-decylsulfanylpurin-9-yl)acetate |
InChI |
InChI=1S/C19H30N4O2S/c1-3-5-6-7-8-9-10-11-12-26-19-17-18(20-14-21-19)23(15-22-17)13-16(24)25-4-2/h14-15H,3-13H2,1-2H3 |
InChI Key |
VCSCHCINOFAYHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSC1=NC=NC2=C1N=CN2CC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-decylsulfanylpurin-9-yl)acetate typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the decylsulfanyl group and the ethyl acetate moiety. The key steps include:
Formation of the Purine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Decylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with decylthiol in the presence of a base.
Esterification: The final step is the esterification of the purine derivative with ethyl acetate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-decylsulfanylpurin-9-yl)acetate can undergo various chemical reactions, including:
Oxidation: The decylsulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The purine ring can be reduced under catalytic hydrogenation conditions to yield dihydropurine derivatives.
Substitution: The ethyl acetate moiety can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropurine derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 2-(6-decylsulfanylpurin-9-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Investigated for its potential as a bioactive molecule with antiviral or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting purine metabolism.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-decylsulfanylpurin-9-yl)acetate involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The decylsulfanyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets. The ethyl acetate moiety may also play a role in modulating the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares Ethyl 2-(6-decylsulfanylpurin-9-yl)acetate with key analogs, highlighting substituent variations and their implications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
